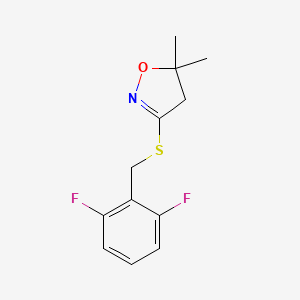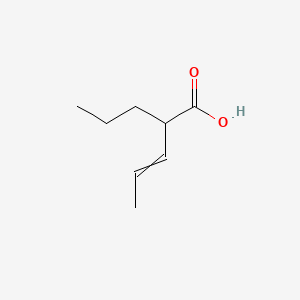
(E)-tert-Butyl 3-(4-formylphenyl)acrylate
Vue d'ensemble
Description
(E)-tert-Butyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a formyl group attached to the fourth position of the cinnamic acid moiety, with a tert-butyl ester group at the carboxylic acid end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate can be achieved through several methods. One common approach involves the esterification of 4-formylcinnamic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically requires anhydrous conditions and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-tert-Butyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Formylcinnamic acid.
Reduction: 4-Hydroxymethylcinnamic acid tert-butyl ester.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-tert-Butyl 3-(4-formylphenyl)acrylate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Cinnamic acid tert-butyl ester: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
4-Methylcinnamic acid tert-butyl ester: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
4-Nitrocinnamic acid tert-butyl ester: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
tert-butyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3 |
Clé InChI |
OFMQCKGSKVARCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)


![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)


![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)




